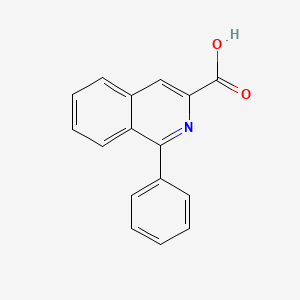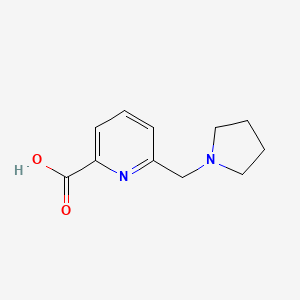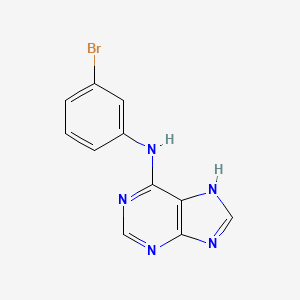
4-(3-Bromophenyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromophenyl)piperidin-4-ol is an organic compound that features a bromine-substituted phenyl ring attached to a piperidinol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)piperidin-4-ol typically involves the following steps:
Formation of Piperidinol: The piperidinol moiety can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromophenyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Bromophenyl)-4-piperidinone.
Reduction: Formation of 4-phenyl-4-piperidinol.
Substitution: Formation of 4-(3-substituted phenyl)-4-piperidinol derivatives.
Applications De Recherche Scientifique
4-(3-Bromophenyl)piperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of bromine-substituted phenyl compounds on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Bromophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinol moiety can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)-4-piperidinol: Similar structure but with the bromine atom in the para position.
4-(3-Chlorophenyl)-4-piperidinol: Similar structure but with a chlorine atom instead of bromine.
4-(3-Bromophenyl)-4-piperidinone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
4-(3-Bromophenyl)piperidin-4-ol is unique due to the specific positioning of the bromine atom and the presence of the piperidinol moiety, which can influence its reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
92316-33-1 |
|---|---|
Formule moléculaire |
C11H14BrNO |
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
4-(3-bromophenyl)piperidin-4-ol |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2 |
Clé InChI |
SAYLAYXYGATQEB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(C2=CC(=CC=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


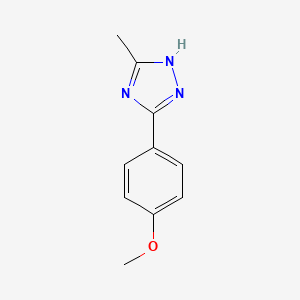
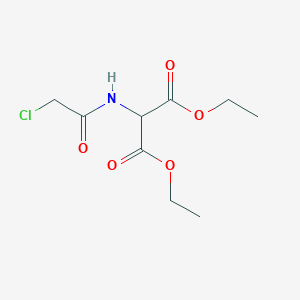

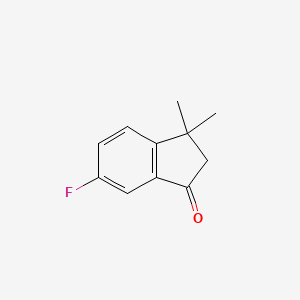

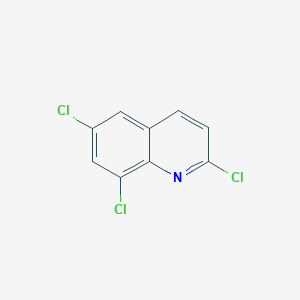
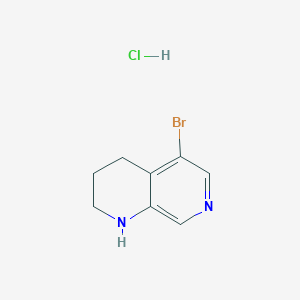
![7-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B8773964.png)
